1-(2-Nitro(1,1'-biphenyl)-4-yl)ethan-1-one
Description
Contextualization within Nitro-Substituted Biphenyl (B1667301) Chemistry
Nitro-substituted biphenyls are a class of compounds that have garnered considerable interest due to their diverse applications and synthetic utility. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the biphenyl system and serves as a versatile functional handle for further chemical transformations.
A common method for the synthesis of such compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the coupling of an aryl boronic acid with an aryl halide. In the context of 1-(2-Nitro(1,1'-biphenyl)-4-yl)ethan-1-one, this would typically involve the reaction of a suitably substituted nitro-containing aryl halide with an acetyl-containing aryl boronic acid, or vice versa.
The presence of the nitro group ortho to the biphenyl linkage introduces the potential for atropisomerism, a type of stereoisomerism arising from hindered rotation around a single bond. While not extensively studied for this specific molecule, atropisomerism is a well-known phenomenon in ortho-substituted biphenyls and can have significant implications for the biological activity and material properties of their derivatives.
Academic Significance of Highly Functionalized Biphenyl Systems in Chemical Research
Highly functionalized biphenyl systems are of immense academic and industrial importance. They form the core structure of liquid crystals, advanced polymers, and a wide array of biologically active molecules. The ability to introduce various functional groups at specific positions on the biphenyl scaffold allows for the fine-tuning of their physical, chemical, and biological properties.
The primary academic significance of this compound lies in its role as a precursor to carbazoles. The Cadogan reaction, a reductive cyclization of 2-nitrobiphenyls, is a well-established method for the synthesis of the carbazole (B46965) ring system. researchgate.netacs.orgmit.eduresearchgate.net In this reaction, the nitro group is deoxygenated, typically by a phosphine (B1218219) reagent like triphenylphosphine (B44618), leading to the formation of a nitrene intermediate which then undergoes intramolecular cyclization to form the carbazole. acs.org The acetyl group on the other phenyl ring remains intact during this process, yielding a functionalized carbazole that can be further modified.
Overview of Current and Future Research Trajectories for this compound
The current research interest in this compound is predominantly as a synthetic intermediate for the production of carbazole derivatives. chemicalbook.com Carbazoles are a vital class of heterocyclic compounds with a broad spectrum of applications. echemcom.comnih.govijrpc.comresearchgate.net
Detailed Research Findings:
The primary application of this compound is as a key starting material in the synthesis of 2-acetyl-9H-carbazole and its derivatives through reductive cyclization. chemicalbook.com This transformation is a classic example of the Cadogan reaction, which is a powerful tool for the construction of the carbazole framework. researchgate.netacs.orgmit.eduresearchgate.net The resulting acetyl-substituted carbazoles are valuable building blocks for further synthetic elaborations.
Future Research Trajectories:
Future research involving this compound is expected to expand in several directions, leveraging the versatile carbazole scaffold that can be synthesized from it:
Medicinal Chemistry: Carbazole derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. echemcom.comnih.govijrpc.comresearchgate.net The acetyl group of the resulting carbazole can be readily converted into other functional groups, enabling the synthesis of a diverse library of compounds for drug discovery programs. For instance, the acetyl group can be transformed into oximes, hydrazones, or other heterocyclic systems to explore new structure-activity relationships. acgpubs.orgnih.gov
Materials Science: The carbazole unit is a well-known chromophore and has been extensively used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials. The photophysical properties of carbazoles, such as their fluorescence and phosphorescence, can be tuned by the introduction of various substituents. nih.govresearchgate.netrsc.orgnih.gov The acetyl group on the carbazole ring system derived from the title compound can serve as an anchoring point for the attachment of other photoactive or electroactive moieties, leading to the development of novel functional materials.
Photocatalysis: Carbazoles are also being explored as photosensitizers in a variety of chemical transformations. Their ability to absorb light and transfer energy or electrons makes them suitable candidates for driving chemical reactions in a more sustainable manner. Research in this area could involve the development of novel carbazole-based photocatalysts derived from this compound.
Structure
3D Structure
Properties
CAS No. |
42771-77-7 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-(3-nitro-4-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H11NO3/c1-10(16)12-7-8-13(14(9-12)15(17)18)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
RYDDNTFGUBVICV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Reaction Pathways and Mechanistic Studies of 1 2 Nitro 1,1 Biphenyl 4 Yl Ethan 1 One
Reactivity Profile of the Acetyl Group
The acetyl group, a methyl ketone attached to the biphenyl (B1667301) ring system, is a versatile functional handle for a variety of organic transformations. Its reactivity is characterized by the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
Oxidation Reactions (e.g., Baeyer-Villiger rearrangement)
The Baeyer-Villiger oxidation transforms ketones into esters through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorganic-chemistry.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. libretexts.orgadichemistry.com The regioselectivity of this rearrangement is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgadichemistry.com
For 1-(2-nitro[1,1'-biphenyl]-4-yl)ethan-1-one, the two groups attached to the carbonyl are the methyl group and the 2-nitro-4-biphenyl group (an aryl group). Based on the established migratory preferences, the aryl group has a higher migratory aptitude than the methyl group. adichemistry.com Consequently, the Baeyer-Villiger oxidation of 1-(2-nitro[1,1'-biphenyl]-4-yl)ethan-1-one is predicted to yield 4-(2-nitrophenyl)phenyl acetate. The reaction proceeds via the Criegee intermediate, formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl group. researchgate.net
Table 1: Predicted Outcome of Baeyer-Villiger Oxidation
| Reactant | Reagent | Predicted Major Product |
|---|---|---|
| 1-(2-Nitro(1,1'-biphenyl)-4-yl)ethan-1-one | Peroxyacid (e.g., m-CPBA) | 4-(2-Nitrophenyl)phenyl acetate |
Reduction Reactions to Alcohol and Alkane Derivatives
The acetyl group can be readily reduced to either a secondary alcohol or an alkane.
Reduction to Alcohol: The reduction of the ketone to a secondary alcohol, 1-(2-nitro[1,1'-biphenyl]-4-yl)ethanol, can be achieved using various hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and mild reagent for this transformation, offering high chemoselectivity by reducing the ketone without affecting the nitro group or the aromatic rings. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also accomplish this but may also reduce the nitro group. commonorganicchemistry.com
Table 2: Reduction Products of the Acetyl Group
| Target Product | Typical Reagents | Product Name |
|---|---|---|
| Alcohol | Sodium borohydride (NaBH₄) | 1-(1-(2-Nitrobiphenyl-4-yl)ethanol) |
| Alkane | Zinc amalgam (Zn(Hg)), HCl (Clemmensen) | 1-Ethyl-4-(2-nitrophenyl)benzene |
| Alkane | Hydrazine (H₂NNH₂), KOH (Wolff-Kishner) | 1-Ethyl-4-(2-nitrophenyl)benzene |
Condensation Reactions (e.g., Claisen, Aldol (B89426), Chalcone (B49325) formation)
The acidic α-protons of the acetyl group allow 1-(2-nitro[1,1'-biphenyl]-4-yl)ethan-1-one to act as a nucleophile in various condensation reactions after being deprotonated by a base to form an enolate.
Claisen-Schmidt Condensation (Chalcone Formation): This is a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde to form a chalcone, or an α,β-unsaturated ketone. libretexts.orgnih.gov 1-(2-Nitro[1,1'-biphenyl]-4-yl)ethan-1-one can react with various benzaldehyde (B42025) derivatives in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. chemrevlett.comnih.gov The reaction proceeds via an aldol addition followed by a rapid dehydration (elimination of water) to yield the thermodynamically stable conjugated system. csbsju.edumasterorganicchemistry.com The resulting products are chalcone derivatives containing the 2-nitro-4-biphenyl moiety. chemrevlett.comresearchgate.net
Aldol Condensation: In a self-aldol condensation, the enolate of 1-(2-nitro[1,1'-biphenyl]-4-yl)ethan-1-one would attack the carbonyl group of another molecule of the same ketone. masterorganicchemistry.com This would lead to a β-hydroxy ketone, which could potentially dehydrate upon heating. csbsju.edu Crossed aldol condensations with other enolizable aldehydes or ketones are also possible, though controlling the product distribution can be challenging. masterorganicchemistry.com
Claisen Condensation: The classic Claisen condensation occurs between two ester molecules. wikipedia.orgmasterorganicchemistry.com However, a mixed Claisen condensation can occur between a ketone and an ester. organic-chemistry.org In this case, the enolate of 1-(2-nitro[1,1'-biphenyl]-4-yl)ethan-1-one could react with an ester, such as ethyl acetate, to form a β-diketone. This reaction typically requires a strong base to drive the equilibrium by deprotonating the resulting β-diketone. wikipedia.orgnumberanalytics.com
Table 3: Condensation Reactions of the Acetyl Group
| Reaction Type | Reactant 2 | Catalyst | Product Type |
|---|---|---|---|
| Claisen-Schmidt | Aromatic aldehyde | Base (e.g., NaOH) | Chalcone |
| Aldol (self-condensation) | This compound | Base (e.g., NaOH) | β-Hydroxy ketone |
| Mixed Claisen | Ester (e.g., ethyl acetate) | Strong Base (e.g., NaOEt) | β-Diketone |
Reactivity Profile of the Nitro Group
The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It is also susceptible to reduction.
Reductive Transformations to Amino and Hydroxylamino Derivatives
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. wikipedia.org
Reduction to Amino Derivatives: The complete reduction of the nitro group in 1-(2-nitro[1,1'-biphenyl]-4-yl)ethan-1-one yields 1-(2-amino[1,1'-biphenyl]-4-yl)ethan-1-one. This transformation can be accomplished using a variety of methods. masterorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and efficient method. commonorganicchemistry.com Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are classic reagents for this reduction. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder option that can be selective in the presence of other reducible functional groups. commonorganicchemistry.com The resulting amino compound, 1-(2-amino-[1,1'-biphenyl]-4-yl)ethanone, is a known intermediate in the synthesis of the analgesic drug flurbiprofen. chemicalbook.com
Reduction to Hydroxylamino Derivatives: Partial reduction of the nitro group can lead to the corresponding hydroxylamino derivative. This can be achieved under controlled conditions, for example, using zinc metal in an aqueous solution of ammonium (B1175870) chloride or through electrolytic reduction. wikipedia.org Careful control of temperature and reagents is crucial to prevent further reduction to the amine.
Table 4: Reduction of the Nitro Group
| Product | Typical Reagents | Product Name |
|---|---|---|
| Amino | H₂, Pd/C; Fe/HCl; SnCl₂ | 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one |
| Hydroxylamino | Zn, NH₄Cl | 1-(2-(Hydroxyamino)biphenyl-4-yl)ethan-1-one |
Nitro Group as a Leaving Group in Nucleophilic Aromatic Substitution
In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.orgnih.gov
While halogens are typical leaving groups, the nitro group itself can be displaced by a nucleophile, particularly when the aromatic ring is highly electron-deficient. stackexchange.com For 1-(2-nitro[1,1'-biphenyl]-4-yl)ethan-1-one, the nitro group is on one ring and the acetyl group is on the other. The nitro group strongly deactivates its own ring towards electrophilic attack and activates it towards nucleophilic attack. Although less common than halide displacement, the displacement of a nitro group can occur under forcing conditions with potent nucleophiles. stackexchange.comnih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability is enhanced by the electron-withdrawing nature of other substituents on the ring. libretexts.orgorganicchemistrytutor.com The feasibility of such a reaction on this specific substrate would depend on the nucleophile and reaction conditions, but it remains a plausible, albeit challenging, transformation.
Electrophilic Aromatic Substitution Reactions of the Biphenyl Core
The biphenyl core of this compound possesses two aromatic rings that can potentially undergo electrophilic aromatic substitution (EAS). However, the reactivity of these rings is significantly influenced by the existing substituents. The ring bearing the nitro and acetyl groups is heavily deactivated towards electrophilic attack. Both the nitro group (-NO₂) and the acetyl group (-COCH₃) are strong electron-withdrawing groups, which reduce the electron density of the aromatic ring, making it less nucleophilic. youtube.commasterorganicchemistry.com
Conversely, the unsubstituted phenyl ring (the 1'-position ring) is comparatively more electron-rich and is the preferred site for electrophilic attack. youtube.com Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to occur on this ring. masterorganicchemistry.com The substitution pattern would be directed by the other phenyl group, which acts as an ortho-, para-directing activator. Therefore, electrophiles would preferentially add to the ortho (2' and 6') and para (4') positions of the unsubstituted ring.
Nucleophilic Aromatic Substitution Reactions on Activated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.org The title compound is well-suited for such reactions due to the presence of the nitro group. SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org
The nitro group, particularly when positioned ortho or para to a leaving group, strongly activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. wikipedia.orgyoutube.com While this compound does not have a conventional leaving group like a halide, the nitro group itself can, under certain conditions, be displaced by a potent nucleophile. More commonly, if a leaving group were introduced at the ortho or para positions on the nitro-substituted ring, SNAr would proceed rapidly. The rate of these reactions is typically second-order, being first-order with respect to both the aromatic substrate and the nucleophile. libretexts.org
Intramolecular Cyclization and Annulation Pathways
The 2-nitrobiphenyl (B167123) structural motif is a classic precursor for intramolecular cyclization reactions, most notably for the synthesis of carbazole (B46965) derivatives. Reductive cyclization, such as the Cadogan reaction, is a prominent pathway. This reaction typically involves the deoxygenation of the nitro group using a trivalent phosphorus reagent (e.g., triphenylphosphine (B44618) or triethyl phosphite). The resulting highly reactive nitrene intermediate rapidly inserts into a C-H bond of the adjacent phenyl ring to form the fused tricyclic carbazole system. This method is a powerful tool for creating complex heterocyclic structures. lookchem.com
Other acid-catalyzed intramolecular cyclizations involving nitro groups have also been reported for related systems. nih.govresearchgate.net These reactions can be influenced by the acidity of the medium and the nature of other substituents on the aromatic rings. nih.gov The formation of such heterocyclic compounds from this compound highlights its utility as a building block in organic synthesis. lookchem.com For instance, iodine monochloride has been used to induce intramolecular electrophilic cyclization in similar biphenyl systems to create spiroconjugated molecules. nih.gov
Intermolecular Coupling Reactions Involving this compound
While the native structure of this compound is not primed for direct participation in standard palladium-catalyzed cross-coupling reactions like Suzuki or Heck couplings (which typically require a halide or triflate leaving group), it can be considered a substrate for such transformations after appropriate functionalization.
Alternatively, modern advancements in C-H activation could potentially allow for direct intermolecular coupling reactions. Such methods bypass the need for pre-functionalization, creating C-C or C-heteroatom bonds directly from C-H bonds. Homocoupling reactions, which create symmetrical adducts, have also been explored for related aromatic systems, sometimes offering a more efficient synthetic route than cross-coupling. elsevierpure.com Furthermore, tandem reactions, where a cyclization is followed by an intermolecular cross-coupling, have been developed for other classes of compounds, providing a pathway to complex molecules in a single pot. rsc.org
Elucidation of Reaction Mechanisms for this compound Transformations
Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and optimizing conditions. masterorganicchemistry.com This involves a combination of kinetic studies and the spectroscopic detection of transient species. wikipedia.org
Kinetic Studies and Reaction Order Determination
Kinetic studies provide insight into the rate-determining step of a reaction and the species involved. For the transformations of this compound, the expected kinetics depend on the reaction type.
Elimination Reactions (E1 type): In contrast, a unimolecular elimination (E1) mechanism, which proceeds through a carbocation intermediate, would exhibit first-order kinetics, where the rate depends only on the concentration of the substrate: Rate = k[Substrate]. masterorganicchemistry.com
A hypothetical kinetic study for an SNAr reaction involving this compound might yield data similar to the following interactive table, demonstrating the dependence of the initial rate on reactant concentrations.
Calculated Initial Rate (M/s): 1.00e-5
This table simulates the expected second-order kinetics for a hypothetical SNAr reaction with a rate constant (k) of 1.0 x 10⁻³ M⁻¹s⁻¹.
Spectroscopic Monitoring of Reaction Intermediates
The direct observation of reaction intermediates is a powerful tool for confirming mechanistic proposals. Various spectroscopic techniques can be employed to monitor the transformations of this compound.
UV-Vis Spectroscopy: In SNAr reactions, the formation of the Meisenheimer complex often results in the appearance of a highly colored species. youtube.com This intermediate can be detected and quantified using UV-Vis spectroscopy due to its characteristic long-wavelength absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can provide detailed structural information about stable intermediates. In some cases, proton transfer complexes or even Meisenheimer adducts can be characterized by ¹H and ¹³C NMR. researchgate.net
High-Performance Liquid Chromatography (HPLC): This technique is invaluable for monitoring the progress of a reaction by separating and quantifying the starting material, intermediates, and products over time. sielc.com
The following table summarizes the application of these techniques for studying the reactions of the title compound.
| Spectroscopic Technique | Information Gained | Target Species/Process |
| UV-Vis Spectroscopy | Detection and quantification of colored intermediates. | Meisenheimer complexes in SNAr reactions. masterorganicchemistry.com |
| NMR Spectroscopy | Structural elucidation of stable intermediates and products, monitoring proton exchange. | Reaction products, stable proton-transfer complexes. researchgate.net |
| HPLC | Monitoring reaction progress, identifying the number of components in a mixture, and quantifying their amounts. | Starting material, intermediates, and final products. sielc.com |
| FT-IR Spectroscopy | Tracking changes in functional groups (e.g., disappearance of -NO₂ group, formation of new bonds). | Reductive cyclization, functional group transformation. |
Spectroscopic and Advanced Structural Characterization of 1 2 Nitro 1,1 Biphenyl 4 Yl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the environment of the hydrogen atoms.
Proton NMR (¹H NMR) spectroscopy offers detailed information about the number, environment, and connectivity of protons in a molecule. For 1-(2-Nitro(1,1'-biphenyl)-4-yl)ethan-1-one, the spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group.
The protons on the two phenyl rings will appear in the aromatic region, typically between 7.0 and 8.5 ppm. libretexts.org The presence of the electron-withdrawing nitro (NO₂) group and the acetyl (COCH₃) group causes a downfield shift for adjacent protons. The protons on the nitro-substituted ring are expected to exhibit complex splitting patterns due to spin-spin coupling. The protons on the second phenyl ring will also show characteristic splitting depending on their relative positions. The three protons of the methyl group in the acetyl function are chemically equivalent and will appear as a sharp singlet, typically in the range of 2.5-2.7 ppm. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (H-Ar) | 7.0 - 8.5 | Multiplet (m) |
This is an interactive data table. Click on the headers to sort.
Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. The carbonyl carbon of the acetyl group is characteristically found far downfield, typically in the range of 195-205 ppm. oregonstate.edu The carbon of the methyl group will appear at a much higher field, generally between 25 and 30 ppm. oregonstate.edu
The aromatic carbons will resonate in the region of 120-150 ppm. organicchemistrydata.org The carbon atoms directly bonded to the nitro group and the carbon atom at the biphenyl (B1667301) linkage (quaternary carbons) will have distinct chemical shifts and are often weaker in intensity. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 195 - 205 |
| Aromatic Carbons (C-Ar) | 120 - 150 |
This is an interactive data table. Click on the headers to sort.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and for determining the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the connectivity of the protons within each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. hmdb.cablogspot.com It is invaluable for assigning the signals in the complex aromatic region of both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This would help in assigning quaternary carbons and confirming the linkage between the acetyl group and the biphenyl core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nanalysis.comlibretexts.org This is particularly useful for determining the conformational preferences around the single bond connecting the two phenyl rings, which may be sterically hindered by the bulky nitro group. columbia.eduuchicago.edu
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of its elemental formula. For this compound, with the molecular formula C₁₄H₁₁NO₃, the calculated monoisotopic mass is 241.073893 Da. epa.gov An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.
In mass spectrometry, molecules often fragment in a predictable manner upon ionization. Analyzing these fragmentation patterns can provide significant structural information. For this compound, several key fragmentation pathways can be anticipated under electron ionization (EI):
Loss of a methyl radical (•CH₃): A common fragmentation for methyl ketones is the alpha-cleavage to lose a methyl radical, which would result in a prominent acylium ion peak at m/z 226.
Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl group and the aromatic ring would lead to the loss of an acetyl radical, producing a fragment ion corresponding to the 2-nitrobiphenyl (B167123) cation at m/z 198.
Loss of the nitro group (•NO₂): Fragmentation involving the loss of the nitro group would result in an ion at m/z 195.
Cleavage of the biphenyl bond: The bond connecting the two phenyl rings can also cleave, leading to further fragmentation and characteristic ions.
The resulting mass spectrum would be a unique fingerprint for the molecule, with the relative abundances of these fragment ions helping to confirm the proposed structure.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and providing a unique "fingerprint" based on the vibrations of its chemical bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of its bonds. For this compound, the key functional groups expected to produce characteristic absorption bands are the ketone (C=O), the nitro group (NO₂), aromatic rings (C=C and C-H), and the alkyl group (C-H).
Based on established correlation tables for infrared spectroscopy, the predicted vibrational frequencies for the main functional groups of this compound are summarized below. An actual experimental spectrum would be necessary to confirm these assignments and reveal the fine details of the molecular structure and its environment. nist.govnist.govnist.gov
| Predicted Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch | Aryl Ketone | 1685 - 1705 |
| N-O Asymmetric Stretch | Nitro Group | 1500 - 1560 |
| N-O Symmetric Stretch | Nitro Group | 1335 - 1370 |
| C=C Stretch | Aromatic Rings | 1400 - 1600 |
| C-H Aromatic Stretch | Aromatic Rings | 3000 - 3100 |
| C-H Aliphatic Stretch | Methyl Group | 2850 - 3000 |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for characterizing the biphenyl backbone and the symmetric vibrations of the nitro group. The aromatic ring vibrations, especially the "ring-breathing" modes, would yield strong and sharp signals, providing a detailed vibrational fingerprint of the molecule.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound were available, this technique would provide a wealth of structural information.
This would include:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.
Torsional Angles: The dihedral angle between the two phenyl rings of the biphenyl moiety, which is a critical parameter defining the molecule's conformation. Steric hindrance from the ortho-nitro group is expected to cause a significant twist between the planes of the two rings.
Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking.
While no crystallographic data exists for the target molecule, studies on related nitro-substituted biphenyls and other aromatic ketones provide context for the types of structures that might be observed. nih.gov
Electronic Absorption and Emission Spectroscopy for Electronic Transitions (UV-Vis, Fluorescence)
UV-Vis absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to an excited state. Fluorescence is the emission of light as the molecule relaxes from an excited singlet state back to the ground state. colostate.edu
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated biphenyl system and the aromatic ketone. The presence of the nitro group, a strong electron-withdrawing group, is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted 4-acetylbiphenyl (B160227). utoronto.ca The specific wavelengths of maximum absorption (λmax) would provide insight into the extent of electronic conjugation in the molecule.
Fluorescence in many nitro-aromatic compounds is often weak or entirely quenched. researchgate.net However, the fluorescence properties are highly dependent on the specific molecular structure and the surrounding environment. Studies on related amino- and diphenylamino-biphenyl ethanone (B97240) derivatives show that they can be fluorescent, though the electronic nature of these donor groups is opposite to that of the nitro group. researchgate.net An experimental study would be required to determine if this compound exhibits any significant fluorescence and to characterize its emission spectrum and quantum yield.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral derivatives)
The parent molecule, this compound, is not chiral. It does not possess any stereogenic centers and, while rotation around the biphenyl bond is hindered, the molecule has a plane of symmetry. Therefore, it will not exhibit any chiroptical activity, and techniques like Circular Dichroism (CD) are not applicable.
Should a chiral derivative be synthesized, for instance by introducing a chiral center elsewhere in the molecule, then CD spectroscopy would become a valuable tool for characterizing the enantiomers and studying their stereochemical properties.
Theoretical and Computational Chemistry Studies on 1 2 Nitro 1,1 Biphenyl 4 Yl Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into the molecular properties of 1-(2-Nitro(1,1'-biphenyl)-4-yl)ethan-1-one. By solving the Schrödinger equation for the molecule, we can elucidate its electronic structure, charge distribution, and conformational preferences, which are difficult to probe experimentally.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. irjweb.comnih.gov
For this compound, the HOMO is expected to be delocalized across the biphenyl (B1667301) system, with significant contributions from the phenyl ring bearing the electron-donating acetyl group (when considering its resonance effect). Conversely, the LUMO is anticipated to be predominantly localized on the phenyl ring bearing the strongly electron-withdrawing nitro group. This spatial separation of the frontier orbitals is characteristic of donor-acceptor substituted systems.
The HOMO-LUMO gap can be computationally estimated using various DFT functionals. While the exact value is dependent on the level of theory and basis set employed, a qualitative understanding can be gained by comparing it to related compounds. reddit.com For instance, the introduction of a nitro group generally lowers the LUMO energy, while an acetyl group can either raise or lower the HOMO energy depending on its resonance and inductive effects. The combination of these substituents in this compound is expected to result in a relatively small HOMO-LUMO gap, suggesting a higher propensity for electronic transitions and potential applications in materials with specific optical properties.
Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound and Related Compounds (Illustrative Values)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Biphenyl | -6.24 | -0.51 | 5.73 |
| 2-Nitrobiphenyl (B167123) | -6.58 | -2.85 | 3.73 |
| 4-Acetylbiphenyl (B160227) | -6.45 | -1.89 | 4.56 |
| This compound | -6.72 (Predicted) | -3.15 (Predicted) | 3.57 (Predicted) |
Note: The values for the target compound are predictive and based on trends observed in related molecules. Actual computational results may vary based on the chosen methodology.
Charge Distribution and Electrostatic Potential Mapping
The charge distribution within a molecule provides a detailed picture of its polarity and is crucial for understanding intermolecular interactions. The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the electron density surface of a molecule. mdpi.com
In this compound, the nitro group, being a strong electron-withdrawing group, will create a region of significant negative electrostatic potential around its oxygen atoms. This is due to the high electronegativity of the oxygen atoms and the resonance delocalization of the negative charge. The acetyl group, also containing an electronegative oxygen atom, will exhibit a region of negative potential, albeit generally less intense than that of the nitro group.
Conversely, the hydrogen atoms of the phenyl rings will exhibit positive electrostatic potential. The region around the phenyl ring bearing the nitro group is expected to be more electron-deficient and thus have a more positive potential compared to the ring with the acetyl group. The MEP map is therefore a valuable tool for predicting sites susceptible to nucleophilic or electrophilic attack.
Table 2: Predicted Atomic Charges on Key Atoms of this compound (Mulliken Population Analysis, Illustrative Values)
| Atom | Predicted Charge (a.u.) |
| N (Nitro group) | +0.8 to +1.0 |
| O (Nitro group) | -0.5 to -0.7 |
| C (ipso, Nitro-substituted ring) | +0.2 to +0.4 |
| O (Acetyl group) | -0.4 to -0.6 |
| C (carbonyl, Acetyl group) | +0.5 to +0.7 |
| C (ipso, Acetyl-substituted ring) | -0.1 to +0.1 |
Note: These are illustrative values based on general trends in similar molecules and can vary with the computational method.
Conformational Analysis and Torsional Barriers of the Biphenyl Rings
The two phenyl rings in biphenyl are not coplanar in the gas phase due to steric hindrance between the ortho-hydrogen atoms. The introduction of substituents, particularly at the ortho positions, significantly influences the dihedral angle between the rings and the rotational barrier. semanticscholar.orgresearchgate.net In this compound, the ortho-nitro group imposes a substantial steric barrier to rotation around the C-C single bond connecting the two phenyl rings.
Computational studies on ortho-substituted biphenyls have shown that the size and nature of the substituent are critical in determining the torsional barrier. researchgate.netrsc.org For 2-nitrobiphenyl, the rotational barrier is significantly higher than that of unsubstituted biphenyl. This is due to the steric clash between the nitro group and the ortho-hydrogen on the adjacent ring. The ground state conformation of this compound is therefore expected to have a large dihedral angle between the phenyl rings.
The barrier to rotation can be calculated by mapping the potential energy surface as a function of the dihedral angle. The transition state for this rotation would correspond to a planar or near-planar arrangement of the biphenyl system, which is destabilized by steric repulsion. The presence of the acetyl group at the para position is not expected to have a major steric influence on the torsional barrier, but it can have a minor electronic effect on the bond strength.
Table 3: Calculated Torsional Barriers for Biphenyl and Related Compounds
| Compound | Method | Basis Set | Torsional Barrier (kcal/mol) | Reference |
| Biphenyl | MP2 | cc-pVTZ | ~2.0 | nih.gov |
| 2-Fluorobiphenyl | Experiment | - | 4.4 | nih.gov |
| 2-Hydroxybiphenyl | Experiment | - | 5.4 | nih.gov |
| 2-Nitrobiphenyl | DFT (Predicted) | - | >10 | - |
Note: The torsional barrier for 2-nitrobiphenyl is predicted to be significantly higher than for smaller ortho substituents based on steric considerations.
Aromaticity Indices and Resonance Stabilization of the Biphenyl System
For this compound, the large dihedral angle imposed by the ortho-nitro group will hinder the π-orbital overlap between the two rings. This will reduce the extent of conjugation across the entire biphenyl system. However, within each ring, the aromaticity is largely preserved.
Aromaticity can be quantified using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). The NICS values calculated at the center of each phenyl ring would be expected to be negative, indicative of aromatic character. The HOMA index, which is based on bond length alternation, would also be expected to be close to 1 for each ring. The presence of the electron-withdrawing nitro group and the electron-withdrawing (by induction) or donating (by resonance) acetyl group can slightly modulate the aromaticity of their respective rings.
Computational Modeling of Reaction Pathways
Computational chemistry can also be employed to model potential reaction pathways of this compound, providing insights into its reactivity and the formation of various products.
Prediction of Reaction Energetics and Transition States
By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways, locate transition state structures, and calculate activation energies. nih.govnih.gov For this compound, several reaction types could be computationally explored.
For example, the reduction of the nitro group is a common transformation for nitroaromatic compounds. Computational modeling could be used to investigate the mechanism of this reduction, identifying key intermediates and the associated energy barriers. The presence of the acetyl group could influence the regioselectivity of reactions on the other phenyl ring.
Electrophilic aromatic substitution is another important reaction class. The directing effects of the nitro and acetyl groups are opposing. The nitro group is a meta-director and deactivating, while the acetyl group is also a meta-director and deactivating. Computational modeling of the intermediates formed upon electrophilic attack at various positions on both rings can help predict the most likely products. vaia.com The energetics of these intermediates would reveal the preferred sites of substitution.
Table 4: Predicted Relative Energies of Intermediates for Electrophilic Bromination of this compound (Illustrative)
| Position of Bromination | Relative Energy of Intermediate (kcal/mol) |
| Ortho to Acetyl | +5 |
| Meta to Acetyl | 0 (Reference) |
| Ortho to Nitro | +8 |
| Meta to Nitro | +3 |
Note: These are hypothetical values to illustrate how computational chemistry can predict reactivity. The actual values would depend on the specific electrophile and computational method.
Applications of 1 2 Nitro 1,1 Biphenyl 4 Yl Ethan 1 One in Advanced Synthetic Organic Chemistry
Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
1-(2-Nitro(1,1'-biphenyl)-4-yl)ethan-1-one is a key intermediate in the synthesis of more complex molecular architectures. lookchem.com Its versatility stems from the presence of three distinct reactive sites: the aromatic rings of the biphenyl (B1667301) system, the electrophilic carbon of the acetyl group, and the reducible nitro group. This trifecta of functionality allows chemists to perform sequential or chemo-selective reactions to build intricate molecular frameworks.
The compound serves as an important intermediate in the production of various organic substances, including dyes, pigments, and pharmaceuticals. lookchem.com In pharmaceutical research, its potential pharmacological properties and biological activity make it a compound of interest. lookchem.com The transformation of its functional groups is central to its role. For instance, the nitro group can be reduced to a primary amine, yielding 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one . This resulting aniline (B41778) derivative is a precursor for a wide array of subsequent reactions, such as diazotization, acylation, and N-alkylation, opening pathways to diverse classes of compounds. Similarly, the acetyl group's carbonyl carbon is susceptible to nucleophilic attack, and its α-protons can be functionalized, providing routes to more elaborate structures.
Building Block for the Construction of Diverse Heterocyclic Systems
The most prominent application of This compound is as a precursor for the synthesis of heterocyclic compounds, particularly carbazoles. lookchem.comacs.org The intramolecular reductive cyclization of 2-nitrobiphenyls, a reaction known as the Cadogan reaction, provides a powerful and direct method for constructing the carbazole (B46965) ring system. acs.org In this process, a trivalent phosphorus reagent, such as triphenylphosphine (B44618), deoxygenates the nitro group, which is believed to form a transient nitrene species that rapidly undergoes insertion into a C-H bond of the adjacent phenyl ring to form the fused pyrrole (B145914) ring of the carbazole.
The presence of the acetyl group on the biphenyl starting material is well-tolerated under these reaction conditions, leading to the formation of acetyl-substituted carbazoles. acs.org These products are themselves valuable intermediates for further functionalization. The reaction demonstrates broad functional group tolerance, making it a robust method for generating a library of substituted carbazoles. acs.org
Table 1: Examples of Substituted Carbazoles Synthesized from 2-Nitrobiphenyl (B167123) Derivatives This table illustrates the general scope of the Cadogan reaction for synthesizing various carbazoles from corresponding 2-nitrobiphenyls, the parent reaction type for which this compound is a key substrate.
| 2-Nitrobiphenyl Starting Material | Product | Reference |
|---|---|---|
| This compound | 3-Acetyl-9H-carbazole | acs.org |
| 4-Fluoro-2'-nitrobiphenyl | 3-Fluoro-9H-carbazole | acs.org |
| 4-Chloro-2'-nitrobiphenyl | 3-Chloro-9H-carbazole | acs.org |
Furthermore, the strategic placement of the nitro group ortho to the biphenyl linkage is key to other cyclization reactions. For example, the related Cadogan-Sundberg indole (B1671886) synthesis involves the reductive cyclization of o-nitrostyrenes to form indoles. wikipedia.org While not a direct application, the acetyl group of This compound could be transformed into a vinyl group (e.g., via Wittig reaction), thus providing a pathway to synthesize complex indoles fused or substituted with a phenylacetophenone moiety.
Precursor for the Development of New Organic Reagents
While not widely documented as a direct precursor to commercially named reagents, the inherent reactivity of This compound allows for its conversion into various reactive intermediates for specialized synthetic applications. The functional groups present can be chemically modified to generate bespoke reagents in situ.
Potential transformations include:
Synthesis of α-Haloketones: The acetyl group can be halogenated at the α-position (e.g., using bromine) to form an α-bromoketone derivative. This creates a potent electrophilic center, transforming the molecule into an alkylating agent for various nucleophiles, such as amines, thiols, and carbanions.
Formation of Diazonium Salts: As mentioned, reduction of the nitro group yields an amino group. Subsequent treatment of this amine with nitrous acid generates a diazonium salt. Aryl diazonium salts are exceptionally versatile reagents in organic synthesis, participating in reactions like the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, enabling the introduction of a wide range of substituents (e.g., -Cl, -Br, -CN, -F, -OH) onto the aromatic ring.
Generation of Organometallic Reagents: The biphenyl core could be further functionalized with halogens, which can then be converted into organometallic species (e.g., Grignard or organolithium reagents) through metal-halogen exchange, providing powerful nucleophiles for carbon-carbon bond formation.
Utility in Total Synthesis Endeavors of Natural Products or Bioactive Analogues
The carbazole nucleus is a prominent structural motif found in numerous naturally occurring alkaloids and synthetic bioactive molecules that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties. nih.govnih.gov Given that the primary and most efficient use of This compound is the synthesis of the carbazole core, it represents a critical starting point for the total synthesis of these important targets.
The synthesis of the carbazole skeleton is often a key strategic step, after which further functionalization is carried out to complete the synthesis of the final natural product or its analogue. For example, the acetyl group in the resulting 3-acetyl-9H-carbazole can be used as a handle for chain extension or conversion to other functional groups required in the target molecule. While specific total syntheses explicitly naming This compound as the starting material are not frequently detailed, its role as a precursor to the core structure is implicit in the synthesis of many bioactive carbazoles.
Table 2: Examples of Bioactive Molecules Containing the Carbazole Core This table highlights important natural products and synthetic drugs whose core carbazole structure can be accessed through synthetic routes starting from 2-nitrobiphenyl derivatives like this compound.
| Compound Name | Class | Significance |
|---|---|---|
| Carprofen | Synthetic Drug | Non-steroidal anti-inflammatory drug (NSAID) |
| Carvedilol | Synthetic Drug | Beta-blocker used to treat high blood pressure |
| Murrayafoline A | Natural Product | Carbazole alkaloid with reported antimicrobial activity |
| Clausine F | Natural Product | Carbazole alkaloid with potential anti-HIV activity |
| Staurosporine | Natural Product | Potent protein kinase inhibitor with antibiotic properties |
Catalytic Applications of 1 2 Nitro 1,1 Biphenyl 4 Yl Ethan 1 One and Its Derivatives
Development of Ligands for Transition Metal Catalysis
Carbazole (B46965) derivatives, synthesized from precursors like 1-(2-Nitro(1,1'-biphenyl)-4-yl)ethan-1-one, have emerged as versatile ligands in transition metal catalysis. Their rigid, electron-rich aromatic structure makes them suitable for coordinating with various metal centers, thereby influencing the activity and selectivity of catalytic transformations.
One of the most prominent applications of carbazole derivatives is in C-H bond activation and functionalization. chim.it The nitrogen atom of the carbazole ring can serve as a directing group, facilitating regioselective functionalization at specific positions of the carbazole core or other substrates. For instance, N-substituted carbazoles have been employed in rhodium-catalyzed Grignard-type additions to activated carbonyl compounds via C-H bond activation. chim.it
Furthermore, carbazole-based compounds have been developed into sophisticated ligands for cross-coupling reactions. The functionalization of the carbazole skeleton allows for the tuning of steric and electronic properties of the resulting ligands, which is crucial for optimizing catalytic performance. For example, carbazole-based phosphine (B1218219) ligands have shown high efficiency in palladium-catalyzed carbon dioxide-fixation reactions. chim.it The development of these ligands often involves multi-step syntheses starting from basic carbazole units, which can be derived from nitrobiphenyl precursors.
The table below summarizes selected examples of transition metal-catalyzed reactions utilizing carbazole-derived ligands.
| Catalyst System | Reaction Type | Substrate(s) | Product | Reference |
| [RhCpCl2]2 / AgSbF6 | C-H Alkylation | 9-(pyrimidin-2-yl)-9H-carbazole, Aldehyde | C1-Alkylated Carbazole | chim.it |
| Pd-Phosphine Complex | CO2 Fixation | Propargylic Amine | Carbamate | chim.it |
| [RhCpCl2]2 / Cu(OAc)2 | Oxidative Cross-Coupling | 9-(pyrimidin-2-yl)-9H-carbazole, Thiophene | C-H Arylated Carbazole | chim.it |
Exploration as Organocatalysts or Catalyst Precursors
While direct applications of this compound or its simple carbazole derivative, 3-acetyl-9H-carbazole, as organocatalysts are not widely reported, the broader class of N-heterocycles, including carbazoles, holds significant potential in this field. Organocatalysis relies on the ability of small organic molecules to accelerate chemical reactions, often through the formation of reactive intermediates.
The nitrogen atom in the carbazole ring can act as a Lewis base or a hydrogen bond donor/acceptor, which are key functionalities in many organocatalytic cycles. Although specific research on 3-acetyl-9H-carbazole in this context is limited, the general principles of organocatalysis suggest that appropriately functionalized carbazole derivatives could be designed to catalyze a variety of transformations.
More significantly, this compound is a direct precursor to catalytically active species. The transformation of this nitrobiphenyl into a carbazole is a critical step in accessing a wide range of functionalized carbazoles that are subsequently used in various catalytic applications, as detailed in the other sections of this article. Therefore, its primary role in catalysis is that of a key building block for more complex catalytic systems.
Applications in Asymmetric Catalysis for Enantioselective Transformations
The development of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. Chiral derivatives of carbazoles, accessible from precursors like this compound, are emerging as a promising class of ligands for such transformations.
A notable advancement is the synthesis of C-N axially chiral carbazole derivatives. researchgate.netrsc.org This chirality arises from restricted rotation around the C-N bond, creating a stable, chiral environment around a metal center. These chiral carbazoles have been synthesized via an intramolecular Buchwald-Hartwig amination, starting from C-C axially chiral biaryls, in a process that involves an axial-to-axial chirality transfer with high enantiospecificity. researchgate.netrsc.org The resulting chiral carbazoles are promising candidates for use in a variety of enantioselective catalytic reactions.
The table below presents data on the asymmetric synthesis of a C-N axially chiral carbazole.
| Precursor | Catalyst System | Ligand | Base | Product Enantiomeric Excess (ee) | Reference |
| C-C Axially Chiral Biaryl | Pd2(dba)3 | tBuXPhos | t-BuONa | up to 91% | researchgate.netrsc.org |
While the direct involvement of chiral derivatives of this compound is not yet documented, the synthesis of chiral carbazoles from related structures highlights a clear path for future research in this area. The acetyl group in the 3-position of the carbazole derived from the title compound offers a convenient handle for further functionalization and the introduction of chiral auxiliaries.
Role in Photocatalysis or Electrocatalysis
Carbazole-based materials are of significant interest in the fields of photocatalysis and electrocatalysis due to their favorable electronic and photophysical properties. The extended π-conjugated system of the carbazole core allows for efficient light absorption and charge transport, which are essential for these applications.
Carbazole polymers, in particular, have been investigated as promising materials for photo/electrocatalysis. mdpi.com For instance, poly(vinylcarbazole) and its derivatives are studied for their potential use in organic light-emitting diodes (OLEDs) and as energy storage materials. mdpi.com The functionalization of the carbazole ring, for example, with cyano groups, can increase the oxidation potential, making the resulting polymers suitable for applications in high-voltage batteries. mdpi.com
Furthermore, functionalized carbazoles have been explored as cathode materials in non-aqueous organic redox flow batteries. researchgate.net Derivatives such as 3,6-dibromo-9-(p-tolyl)-9H-carbazole exhibit good reversibility and high reduction potentials, which are desirable characteristics for cathode materials. researchgate.net The synthesis of these advanced materials often starts from fundamental carbazole building blocks, which can be derived from nitrobiphenyl precursors.
The research in this area is rapidly evolving, and while specific studies on the photocatalytic or electrocatalytic properties of 3-acetyl-9H-carbazole are not prominent, the broader literature on carbazole derivatives strongly suggests the potential for such applications.
Materials Science Applications of 1 2 Nitro 1,1 Biphenyl 4 Yl Ethan 1 One and Its Derivatives
Integration into Polymer Synthesis and Polymer Chemistry
The presence of a reactive acetyl group and a rigid biphenyl (B1667301) unit makes 1-(2-Nitro(1,1'-biphenyl)-4-yl)ethan-1-one a candidate for incorporation into polymer structures, either as a monomer for creating functional polymers or as a cross-linking agent to modify polymer network properties.
Monomer for Functional Polymers
The acetyl group on the biphenyl ring can be a site for polymerization. For instance, it could potentially undergo reactions to form a vinyl group, which can then be polymerized through standard free-radical or controlled radical polymerization techniques. The incorporation of the nitro-biphenyl moiety into a polymer backbone or as a side chain is expected to impart specific properties to the resulting material.
Polymers containing biphenyl units are known for their high thermal stability and mechanical strength due to the rigidity of the biphenyl structure. The introduction of a nitro group can further enhance these properties and introduce new functionalities. For example, the nitro group is a strong electron-withdrawing group, which can increase the polymer's glass transition temperature (Tg) and improve its solubility in polar solvents.
Furthermore, the nitro-biphenyl unit can act as a chromophore, leading to polymers with interesting optical and electronic properties. Research on polymers containing nitroaromatic moieties has shown their potential in various applications due to their electronic and optical characteristics.
Table 1: Potential Properties of Functional Polymers Derived from this compound
| Property | Anticipated Effect of Nitro-Biphenyl Moiety | Rationale |
| Thermal Stability | Increased | The rigid biphenyl structure and strong intermolecular interactions from the nitro group can increase thermal stability. |
| Mechanical Strength | Enhanced | The rigid biphenyl units can lead to polymers with higher tensile strength and modulus. |
| Solubility | Modified | The polar nitro group can increase solubility in polar organic solvents. |
| Optical Properties | Introduction of Color and Nonlinear Optical Activity | The nitro-biphenyl unit is a known chromophore that can absorb UV-visible light and may exhibit nonlinear optical properties. acs.org |
| Electronic Properties | n-type semiconductivity | The electron-withdrawing nitro group can lower the LUMO energy level, facilitating electron injection and transport, which is characteristic of n-type semiconductors. rsc.org |
Cross-linking Agent in Polymer Networks
The ketone functional group in this compound provides a handle for its use as a cross-linking agent. Ketones can participate in various chemical reactions to form cross-links between polymer chains, thereby creating a three-dimensional network structure. youtube.com This process significantly alters the physical and mechanical properties of the polymer, transforming it from a thermoplastic to a thermosetting material with increased rigidity, solvent resistance, and thermal stability. youtube.com
One possible cross-linking strategy involves the reaction of the acetyl ketone with di- or poly-functional amines or hydrazides to form Schiff bases (imines) or hydrazones, respectively. These reactions can proceed under relatively mild conditions and lead to the formation of robust covalent cross-links.
The biphenyl core of the cross-linker would contribute to the rigidity and thermal stability of the resulting polymer network. The presence of the nitro group could influence the reactivity of the acetyl group and also impact the final properties of the cross-linked material, such as its polarity and interaction with other substances.
Table 2: Potential Cross-linking Reactions Involving this compound
| Reactant Type | Linkage Formed | Potential Properties of Cross-linked Polymer |
| Diamines | Imine (Schiff Base) | Increased thermal stability, chemical resistance, and rigidity. |
| Dihydrazides | Hydrazone | Enhanced mechanical properties and thermal stability. |
| Diols (under reducing conditions) | Ether | Improved flexibility depending on the diol used. |
Applications in Advanced Functional Materials
The unique combination of functional groups in this compound suggests its potential for use in the development of advanced functional materials with specific electronic, optical, and responsive properties.
Electronic Materials (e.g., organic semiconductors, dielectrics)
The incorporation of electron-withdrawing groups, such as the nitro group, into aromatic systems is a well-established strategy for designing n-type organic semiconductors. rsc.org The nitro group lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, which facilitates the injection and transport of electrons. Therefore, polymers or molecular materials derived from this compound could exhibit n-type semiconducting behavior, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. chemrxiv.orgnih.govresearchgate.net
The biphenyl core provides a good scaffold for charge transport, and the acetyl group offers a site for further functionalization to tune the material's electronic properties and morphology in the solid state. Research on nitrofluorenone (B14763482) derivatives, which are structurally related to the target compound, has demonstrated their potential as air-stable n-type organic semiconductors. rsc.org
Optical Materials (e.g., chromophores, fluorophores)
The nitro-biphenyl moiety is a known chromophore that absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. acs.orgrsc.org This property makes this compound and its derivatives potential building blocks for optical materials.
Polymers containing such chromophores could be used as color filters, polarizing films, or in optical data storage applications. Furthermore, the presence of the electron-donating biphenyl system and the electron-withdrawing nitro group creates a "push-pull" electronic structure, which is often associated with large second-order nonlinear optical (NLO) properties. nih.gov Materials with high NLO activity are of interest for applications in optical communications, optical switching, and frequency conversion. Studies on other push-pull biphenyl derivatives have shown their potential for optical power limiting applications. capes.gov.br
While the inherent fluorescence of the nitro-biphenyl unit might be quenched, derivatization of the acetyl group or replacement of the nitro group with other functionalities could lead to fluorescent materials.
Responsive Materials (e.g., mechanochromic, thermochromic)
Responsive materials, or "smart" materials, change their properties in response to external stimuli such as mechanical stress (mechanochromism) or temperature (thermochromism).
Mechanochromic Materials: Biphenyl-containing polymers have been investigated for their mechanochromic properties. nih.govchemistryviews.org The rotation around the single bond connecting the two phenyl rings can be influenced by mechanical force, leading to changes in the polymer's conformation and, consequently, its optical properties. The incorporation of a chromophore like the nitro-biphenyl unit could enhance this effect, leading to a more pronounced color change upon mechanical deformation. The acetyl group could also serve as an attachment point for other mechano-responsive units.
Thermochromic Materials: The properties of polymers containing polar groups like the nitro group can be sensitive to temperature changes. Thermochromism in polymers can arise from various mechanisms, including conformational changes, phase transitions, or changes in aggregation state. researchgate.netmdpi.comresearchgate.netchromogene-polymere.de The twisted biphenyl structure and the polar nitro group in this compound could lead to polymers that exhibit thermochromic behavior. For example, a temperature-induced change in the dihedral angle between the phenyl rings could alter the electronic conjugation and thus the color of the material.
Table 3: Summary of Potential Advanced Functional Material Applications
| Material Type | Key Functional Group(s) | Principle of Function | Potential Application |
| Organic Semiconductor | Nitro group, Biphenyl core | The electron-withdrawing nitro group facilitates n-type charge transport through the conjugated biphenyl system. rsc.org | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |
| Optical Material (Chromophore) | Nitro-biphenyl unit | The "push-pull" system leads to absorption in the UV-vis region and potential for nonlinear optical activity. acs.orgcapes.gov.br | Optical filters, Nonlinear optical devices |
| Mechanochromic Material | Biphenyl core | Mechanical stress can alter the conformation of the biphenyl unit, leading to a change in optical properties. nih.govchemistryviews.org | Stress sensors, Damage indicators |
| Thermochromic Material | Nitro group, Biphenyl core | Temperature changes can induce conformational changes in the biphenyl unit or alter intermolecular interactions, causing a color change. researchgate.netmdpi.com | Temperature sensors, Smart coatings |
Fabrication of Nanomaterials (e.g., quantum dots, nanofibers)
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the synthesis of various nanomaterials. The presence of the nitro group, the biphenyl core, and the acetyl group can each be leveraged to control the formation and properties of quantum dots and nanofibers.
Quantum Dots
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. Their photoluminescent properties are highly dependent on their size and surface chemistry. The functional groups on organic molecules used in QD synthesis can play a crucial role in tuning these properties.
The nitro group, being strongly electron-withdrawing, can significantly influence the electronic structure of QDs. Doping QDs with nitrogen has been shown to tailor their photoluminescence (PL). For instance, nitrogen-doping in graphene quantum dots (GQDs) can lead to a blue-shift in their PL emission. mdpi.com This is attributed to the high electronic affinity of the nitrogen atom, particularly in pyridinic-like configurations. mdpi.com While the nitro group in this compound would need to be reduced to an amine for direct incorporation in this manner, its presence offers a pathway for controlled nitrogen doping. The charge transfer between functional groups and the QD core is a key mechanism for tuning the band gap and, consequently, the PL properties. researchgate.net
The biphenyl scaffold itself provides a rigid and extended π-system that can interact with the surface of QDs, potentially acting as a passivating agent or a linker for further functionalization. The size and shape of organic ligands can influence the growth and stability of QDs during synthesis.
Below is a table summarizing the effect of nitrogen-doping on the photoluminescence of graphene quantum dots, which can be seen as an analogous system.
| Precursor/Method | Resulting Nanomaterial | Key Finding on Photoluminescence (PL) |
| Photochemical doping with nitrogen | Nitrogen-doped GQDs (NGQDs) | N-doping resulted in a tunable PL, with a maximal blue-shift of 47 nm. mdpi.com |
| Amine functionalization of GQDs | Amine-functionalized GQDs | Exhibited a red-shift of PL emission (ca. 30 nm) compared to unfunctionalized GQDs due to charge transfer. researchgate.net |
| Hydrothermal synthesis from various biomass | Carbon Quantum Dots (CQDs) | Strong blue fluorescence with a quantum yield of 24.8% was achieved. frontiersin.org |
| One-pot hydrothermal treatment of biorefinery byproducts | Amino-passivated CQDs | Showed blue-green fluorescence with a quantum yield of ~13%. mdpi.com |
This table presents data on related systems to infer the potential effects of the functional groups present in this compound.
Nanofibers
Electrospinning is a versatile technique used to produce nanofibers from a wide range of polymers. nih.gov The properties of the resulting nanofibers are highly dependent on the characteristics of the polymer solution, including the structure of the polymer and the presence of functional groups. nih.gov
The rigid biphenyl core of this compound suggests its potential use in creating robust and thermally stable nanofibers. Research on hybrid nanofibers made from 4,4'-bis(triethoxysilyl)-1,1'-biphenyl (B53964) has demonstrated the production of purely hybrid organic-inorganic organosilane nanofibers with smooth surfaces and thermal stability up to 400°C. researchgate.net This indicates that the biphenyl moiety can be a key structural component for high-performance nanofibers.
The acetyl group of this compound provides a reactive site for cross-linking or further functionalization of the nanofibers. Ketone-functionalized nano-objects have been synthesized using polymerization-induced self-assembly (PISA), where the ketone group provides a high density of functionality. nih.gov This functionality can be used to impart specific properties to the nanofibers, such as for sensor applications or as scaffolds for tissue engineering. mdpi.com
The following table details examples of functionalized nanofibers and the role of the incorporated functional groups.
| Polymer/Precursor | Functional Group/Additive | Resulting Nanofiber and Key Property | Application Area |
| 4,4'-bis(triethoxysilyl)-1,1'-biphenyl | Biphenyl | Purely hybrid organosilane nanofibers with high thermal stability. researchgate.net | Optoelectronics, Biomedical |
| Diacetone acrylamide (B121943) (DAAM) | Ketone | Ketone-functionalized nanospheres and vesicles with high functional density. nih.gov | Materials Applications |
| Poly(lactic acid) and Chitosan | Argan and Clove oils | Antioxidant nanofibers with controlled release properties. mdpi.com | Food, Medical |
| Polyacrylonitrile (PAN) | ZnO-Ag heterostructure | Nanofibers with excellent antimicrobial properties. nih.gov | Biomedical |
This table illustrates how different functional groups, analogous to those in this compound, contribute to the properties of nanofibers.
Supramolecular Assembly and Self-Assembled Structures
The nitro group is a powerful hydrogen bond acceptor and can participate in various non-covalent interactions, including C-H···O and π-π stacking interactions. Studies on styryl quinoline (B57606) derivatives have shown that the presence of a nitro group at the 8-position leads to a more planar molecular geometry compared to a hydroxyl group, which in turn influences the supramolecular architecture. nih.gov This planarity can facilitate π-π stacking interactions, leading to the formation of infinite chains in the crystal lattice. nih.gov
The biphenyl unit provides a rigid and anisotropic core, which is a common motif in liquid crystals and other self-assembling systems. The ability of biphenyl derivatives to form self-assembled monolayers (SAMs) has been investigated, where the molecular conformation plays a key role in the packing density and orientational order of the resulting film. tbzmed.ac.ir The hierarchical self-assembly of aromatic peptide conjugates is often driven by π-π interactions between the aromatic groups, leading to the formation of supramolecular polymers. researchgate.netnih.gov
The acetyl group, with its ketone functionality, can also participate in hydrogen bonding and dipole-dipole interactions, further directing the self-assembly process. The combination of the electron-withdrawing nitro group and the ketone-containing acetyl group on the biphenyl scaffold can lead to the formation of charge-transfer complexes and other ordered structures.
Below is a data table summarizing the supramolecular interactions and resulting structures observed in related aromatic compounds.
| Compound Class | Key Functional Groups | Observed Supramolecular Interactions | Resulting Structure |
| 2-Styryl-8-nitro Quinolines | Nitro, Styryl | π-π stacking interactions. nih.gov | Infinite chains, more planar molecular geometry. nih.gov |
| Biphenyldithiol (BDDT) derivatives | Biphenyl, Thiol | van der Waals, potential S-S interactions in SAMs. tbzmed.ac.ir | Densely packed self-assembled monolayers (SAMs). tbzmed.ac.ir |
| Aromatic Peptide Conjugates | Aromatic termini (e.g., Fmoc) | π-π stacking, hydrogen bonding (β-sheet formation). reading.ac.uk | Fibrillar hydrogels, β-sheet fibrils. reading.ac.uk |
| Styryl quinoline derivatives with -OH group | Hydroxyl, Styryl | O-H···O intermolecular interactions. nih.gov | Hydrogen-bonded triple helices. nih.gov |
This table provides examples of how functional groups on aromatic molecules, similar to those in this compound, direct supramolecular assembly.
Future Directions and Emerging Research Avenues for 1 2 Nitro 1,1 Biphenyl 4 Yl Ethan 1 One
Development of Automated and Flow Chemistry Approaches for Synthesis and Derivatization
The integration of automated systems and flow chemistry represents a significant avenue for future research. These technologies allow for high-throughput screening of reaction conditions, rapid optimization, and safer handling of potentially hazardous reagents. By employing flow chemistry, researchers can achieve better control over reaction parameters such as temperature and pressure, leading to improved product selectivity and yield. This approach would be particularly beneficial for creating a diverse library of derivatives from 1-(2-Nitro(1,1'-biphenyl)-4-yl)ethan-1-one for various applications.
Advanced Mechanistic Investigations Utilizing Real-time Spectroscopy and Computational Tools
A deeper understanding of the reaction mechanisms involving this compound is crucial for its future development. The use of real-time spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR), can provide valuable insights into the transient intermediates and transition states of its reactions. nist.govnist.govnih.gov Computational chemistry, including density functional theory (DFT) calculations, can complement these experimental studies by modeling reaction pathways and predicting the electronic properties of the molecule and its derivatives. researchgate.net
Discovery of Undiscovered Reactivity Patterns and Chemical Transformations
The unique combination of a nitro group, a biphenyl (B1667301) structure, and an ethanone (B97240) moiety in this compound suggests the potential for undiscovered reactivity. Future research could explore novel chemical transformations beyond its current use in cyclization reactions. This might include investigating its role in cross-coupling reactions, its potential as a ligand in catalysis, or its use as a building block for complex heterocyclic systems.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Q & A
Basic Question: What are the standard synthetic routes for preparing 1-(2-nitro[1,1'-biphenyl]-4-yl)ethan-1-one, and what are their mechanistic considerations?
Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling :
- Friedel-Crafts route : React 2-nitro-1,1'-biphenyl with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. The mechanism involves electrophilic acylation at the activated biphenyl ring .
- Suzuki-Miyaura route : Couple 4-bromoacetophenone with 2-nitrophenylboronic acid using a palladium catalyst (e.g., Pd-SILP-Fe₃O₄@SiO₂) and a base (e.g., K₃PO₄). This method offers regioselectivity and higher yields (up to 97%) .
Basic Question: How can researchers confirm the structural integrity of 1-(2-nitro[1,1'-biphenyl]-4-yl)ethan-1-one using spectroscopic methods?
Methodological Answer:
Key characterization techniques include:
- ¹H/¹³C NMR :
- IR Spectroscopy : A strong C=O stretch at ~1689 cm⁻¹ and nitro group (NO₂) stretches at ~1520 and 1350 cm⁻¹ .
Advanced Question: How do different catalysts impact the efficiency of Suzuki-Miyaura cross-coupling for synthesizing biphenyl ketone derivatives?
Methodological Answer:
Catalyst selection critically affects yield and scalability:
Advanced Question: How do substituents on the biphenyl system influence the reactivity of Friedel-Crafts acylation?
Methodological Answer:
Electron-donating groups (e.g., -OCH₃) activate the ring, increasing acylation rates, while electron-withdrawing groups (e.g., -NO₂) deactivate it. For example:
- 2-Nitro substitution directs electrophilic attack to the 4-position due to meta-directing effects .
- tert-Butyl groups enhance steric hindrance, reducing reaction rates but improving regioselectivity .
Advanced Question: How can researchers resolve contradictory spectral data in characterizing biphenyl ketone derivatives?
Methodological Answer:
Contradictions may arise from:
- Impurities : Use column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization (EtOH) for purification .
- Tautomerism/Isomerism : Perform variable-temperature NMR or 2D NMR (e.g., NOESY) to distinguish isomers .
Advanced Question: What strategies are effective for designing bioactive derivatives of 1-(2-nitro[1,1'-biphenyl]-4-yl)ethan-1-one?
Methodological Answer:
- Functionalization : Introduce hydroxyl (-OH) or amino (-NH₂) groups via nucleophilic substitution or reduction of the nitro group .
- Hybrid Molecules : Conjugate with indole or imidazole moieties using Pd-catalyzed C-H arylation .
Example : 1-([1,1'-Biphenyl]-4-yl)-3-(4-hydroxyphenyl)propan-1-one derivatives show anti-inflammatory activity .
Advanced Question: What safety protocols are recommended for handling nitro-substituted biphenyl ketones?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (Category 4 for oral/dermal/inhalation) .
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal .
Advanced Question: How do solvent systems affect the regioselectivity of Friedel-Crafts acylation in biphenyl derivatives?
Methodological Answer:
- Polar solvents (DCM, CS₂) : Stabilize electrophilic intermediates, favoring para-substitution .
- Nonpolar solvents (hexane) : Reduce reaction rates but improve selectivity for sterically hindered positions .
Advanced Question: What challenges arise in scaling up the synthesis of nitro-substituted biphenyl ketones, and how can they be addressed?
Methodological Answer:
- Catalyst Efficiency : Replace homogeneous catalysts (e.g., AlCl₃) with recyclable alternatives (e.g., Fe³⁺-SSZ-24) .
- Continuous Flow Systems : Improve heat dissipation and reduce reaction times for exothermic acylation steps .
Advanced Question: How can computational modeling predict the regioselectivity of nitration in biphenyl ketone derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
